molecular formula C14H16N2O3 B12437535 4-(2,3-Dimethoxy-benzyl)-6-methyl-2H-pyridazin-3-one

4-(2,3-Dimethoxy-benzyl)-6-methyl-2H-pyridazin-3-one

Katalognummer: B12437535
Molekulargewicht: 260.29 g/mol
InChI-Schlüssel: LXHWEGQIARANBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,3-Dimethoxy-benzyl)-6-methyl-2H-pyridazin-3-one is an organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a pyridazinone ring substituted with a 2,3-dimethoxybenzyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethoxy-benzyl)-6-methyl-2H-pyridazin-3-one typically involves the reaction of 2,3-dimethoxybenzyl chloride with 6-methyl-2H-pyridazin-3-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,3-Dimethoxy-benzyl)-6-methyl-2H-pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the pyridazinone ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridazinone moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2,3-Dimethoxy-benzyl)-6-methyl-2H-pyridazin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.

Wirkmechanismus

The mechanism of action of 4-(2,3-Dimethoxy-benzyl)-6-methyl-2H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2,3-Dimethoxy-benzyl)-6-methyl-2H-pyridazin-3-one: Unique due to its specific substitution pattern on the pyridazinone ring.

    N’- (2,3-Dimethoxy-benzyl-idene)-2,4-dihydroxy-benzohydrazide:

    Benzyl-(2,3-dimethoxy-benzyl)-amine: Shares the 2,3-dimethoxybenzyl group but differs in the core structure.

Uniqueness

This compound is unique due to its specific combination of functional groups and the pyridazinone core

Eigenschaften

Molekularformel

C14H16N2O3

Molekulargewicht

260.29 g/mol

IUPAC-Name

5-[(2,3-dimethoxyphenyl)methyl]-3-methyl-1H-pyridazin-6-one

InChI

InChI=1S/C14H16N2O3/c1-9-7-11(14(17)16-15-9)8-10-5-4-6-12(18-2)13(10)19-3/h4-7H,8H2,1-3H3,(H,16,17)

InChI-Schlüssel

LXHWEGQIARANBE-UHFFFAOYSA-N

Kanonische SMILES

CC1=NNC(=O)C(=C1)CC2=C(C(=CC=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.